molecular formula C20H14ClN3O3S B254670 (2Z)-6-(4-chlorobenzyl)-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-(4-chlorobenzyl)-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No. B254670
M. Wt: 411.9 g/mol
InChI Key: GWKVTIAJVRRICP-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-6-(4-chlorobenzyl)-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the thiazolo[3,2-b][1,2,4]triazine family and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of (2Z)-6-(4-chlorobenzyl)-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes that are involved in cell proliferation. This, in turn, leads to the death of cancer cells.
Biochemical and Physiological Effects
In addition to its potential applications in cancer treatment, this compound has been found to exhibit a range of other biochemical and physiological effects. Studies have shown that the compound has antioxidant and anti-inflammatory properties, making it a potential candidate for the development of new therapies for a range of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2Z)-6-(4-chlorobenzyl)-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione in lab experiments is its high potency. The compound has been found to have a high level of activity against cancer cells, making it a useful tool for researchers studying cancer biology. However, one limitation of using this compound in lab experiments is its potential toxicity. Careful handling and proper safety precautions must be taken to ensure the safety of researchers working with this compound.

Future Directions

There are several potential future directions for research on (2Z)-6-(4-chlorobenzyl)-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione. One area of research is the development of new cancer therapies based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research, such as neurodegenerative diseases and inflammation.
Conclusion
In conclusion, this compound is a promising compound that has potential applications in scientific research. Its high potency and range of biochemical and physiological effects make it a useful tool for researchers studying cancer biology and other areas of research. Further studies are needed to fully understand the potential of this compound and its future applications in scientific research.

Synthesis Methods

The synthesis of (2Z)-6-(4-chlorobenzyl)-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves the reaction of 4-chlorobenzylamine with 4-methoxybenzaldehyde in the presence of acetic acid and sodium acetate. The resulting Schiff base is then reacted with 2-aminothiophenol in the presence of glacial acetic acid to yield the final product. This synthesis method has been reported to have a high yield and is easy to perform.

Scientific Research Applications

(2Z)-6-(4-chlorobenzyl)-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has cytotoxic effects on cancer cells, making it a potential candidate for the development of new cancer therapies.

properties

Molecular Formula

C20H14ClN3O3S

Molecular Weight

411.9 g/mol

IUPAC Name

(2Z)-6-[(4-chlorophenyl)methyl]-2-[(4-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C20H14ClN3O3S/c1-27-15-8-4-13(5-9-15)11-17-19(26)24-20(28-17)22-18(25)16(23-24)10-12-2-6-14(21)7-3-12/h2-9,11H,10H2,1H3/b17-11-

InChI Key

GWKVTIAJVRRICP-BOPFTXTBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)Cl)S2

SMILES

COC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)Cl)S2

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)Cl)S2

Origin of Product

United States

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